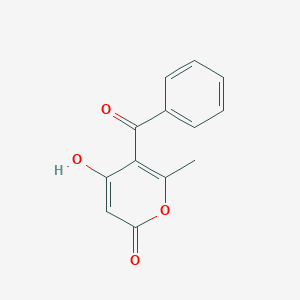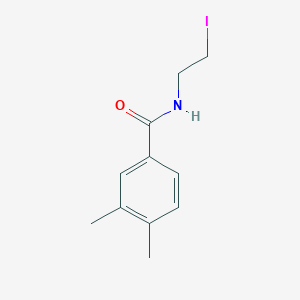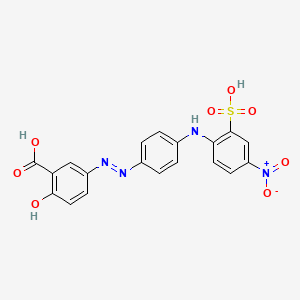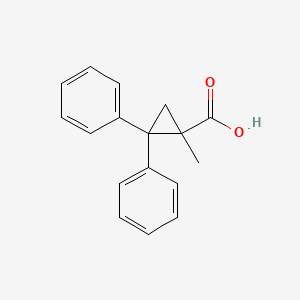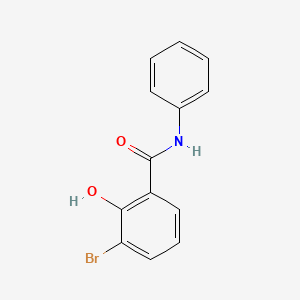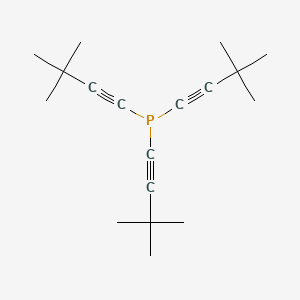
Dimethyl 1-naphthyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-naphthyl phosphate is an organophosphorus compound with the molecular formula C12H13O4P It is characterized by the presence of a naphthalene ring substituted with a phosphate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 1-naphthyl phosphate can be synthesized through the reaction of 1-naphthol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphate ester bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-naphthyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield naphthol derivatives.
Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-naphthyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is utilized in enzyme assays to study phosphatase activity.
Medicine: Research into its potential as a prodrug for delivering active phosphate-containing drugs.
Industry: Employed in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 1-naphthyl phosphate involves the hydrolysis of the phosphate ester bond, releasing 1-naphthol and dimethyl phosphate. This hydrolysis can be catalyzed by enzymes such as phosphatases, which target the phosphate ester bond. The released 1-naphthol can then participate in further biochemical reactions.
Comparison with Similar Compounds
- Dimethyl 1-pyrenyl phosphate
- Dimethyl 1-anthracenyl phosphate
- Dimethyl 1-phenanthryl phosphate
Comparison: Dimethyl 1-naphthyl phosphate is unique due to its naphthalene ring structure, which imparts specific chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
17752-78-2 |
|---|---|
Molecular Formula |
C12H13O4P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
dimethyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C12H13O4P/c1-14-17(13,15-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
InChI Key |
OYPGIQMYQJUAEM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


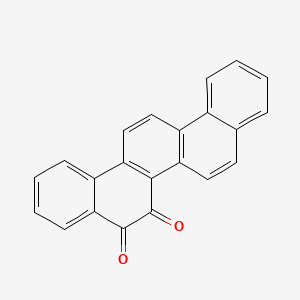
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
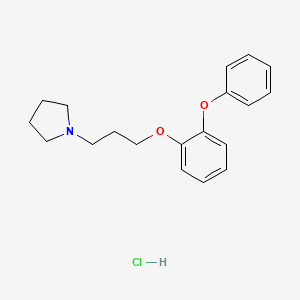
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
